molecular formula C15H12O5 B14256673 3-[4-(2-Oxoethoxy)phenoxy]benzoic acid CAS No. 380908-56-5

3-[4-(2-Oxoethoxy)phenoxy]benzoic acid

Katalognummer: B14256673
CAS-Nummer: 380908-56-5
Molekulargewicht: 272.25 g/mol
InChI-Schlüssel: DZZWWOUPWWKWBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[4-(2-Oxoethoxy)phenoxy]benzoic acid is an organic compound with the molecular formula C15H12O5. It is a derivative of benzoic acid, characterized by the presence of an oxoethoxy group attached to a phenoxy moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Oxoethoxy)phenoxy]benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 2-oxoethyl bromide in the presence of a base, such as potassium carbonate, to form the intermediate 4-(2-oxoethoxy)phenol. This intermediate is then reacted with 3-bromobenzoic acid under basic conditions to yield the final product .

Industrial Production Methods

the general approach would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors to improve yield and reduce reaction times .

Analyse Chemischer Reaktionen

Types of Reactions

3-[4-(2-Oxoethoxy)phenoxy]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-[4-(2-Oxoethoxy)phenoxy]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 3-[4-(2-Oxoethoxy)phenoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[4-(2-Oxoethoxy)phenoxy]benzoic acid is unique due to the presence of the oxoethoxy group, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

380908-56-5

Molekularformel

C15H12O5

Molekulargewicht

272.25 g/mol

IUPAC-Name

3-[4-(2-oxoethoxy)phenoxy]benzoic acid

InChI

InChI=1S/C15H12O5/c16-8-9-19-12-4-6-13(7-5-12)20-14-3-1-2-11(10-14)15(17)18/h1-8,10H,9H2,(H,17,18)

InChI-Schlüssel

DZZWWOUPWWKWBX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)OCC=O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.